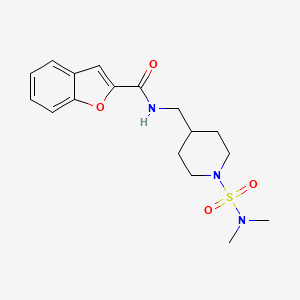

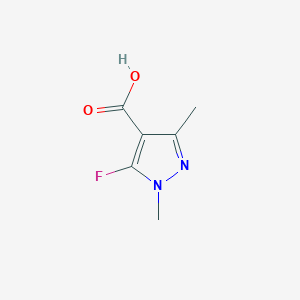

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .科学的研究の応用

Disposition and Metabolism in Humans

The novel orexin 1 and 2 receptor antagonist, characterized by the benzofuran carboxamide core structure, has shown significant pharmacokinetic properties in humans. Studies reveal its extensive metabolism, with the majority of the drug-related material being eliminated via feces, indicating a high degree of systemic clearance. Notably, the drug undergoes oxidation of the benzofuran ring, leading to the formation of principal metabolites which are then excreted. This comprehensive metabolic profiling underscores the potential of benzofuran carboxamide derivatives in therapeutic applications, especially for insomnia treatment due to their action on orexin receptors (Renzulli et al., 2011).

Novel Heterocyclic Compounds Synthesis

Research into benzofuran derivatives has expanded into the synthesis of novel heterocyclic compounds exhibiting anti-inflammatory and analgesic properties. The synthesis process involves the reaction of benzofuran derivatives with various chemical agents to produce compounds with significant bioactivity. These compounds have been identified as potent cyclooxygenase inhibitors, displaying notable selectivity and efficacy in analgesic and anti-inflammatory activities. Such studies not only highlight the versatile chemical framework of benzofuran carboxamide derivatives but also their potential as lead compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticonvulsant Activity Exploration

Investigations into the structural analogs of benzofuran carboxamide derivatives have unveiled their promising role in anticonvulsant therapies. By modifying the core piperidine structure, researchers have developed compounds that demonstrate increased potency and selectivity as voltage-gated skeletal muscle sodium channel blockers. These findings suggest the potential of benzofuran carboxamide derivatives in treating conditions associated with excessive neuronal activity, such as epilepsy, showcasing the compound's therapeutic versatility (Catalano et al., 2008).

CB1 Cannabinoid Receptor Interaction

The study of benzofuran carboxamide derivatives extends to their interaction with cannabinoid receptors, particularly the CB1 receptor. Such interactions are crucial for understanding the compound's potential in modulating cannabinoid-mediated physiological processes. Research on the molecular interaction of benzofuran carboxamide analogs with the CB1 receptor has provided insights into the structural requirements for antagonist activity. This paves the way for the development of new therapeutic agents targeting cannabinoid receptors for various medical conditions, including pain management and neurological disorders (Shim et al., 2002).

作用機序

将来の方向性

特性

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-19(2)25(22,23)20-9-7-13(8-10-20)12-18-17(21)16-11-14-5-3-4-6-15(14)24-16/h3-6,11,13H,7-10,12H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBMFAWUHRCCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)

![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)

![tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate](/img/structure/B2687570.png)

![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)